molecular formula C10H11NO3 B1664357 Actarit CAS No. 18699-02-0

Actarit

カタログ番号: B1664357
CAS番号: 18699-02-0
分子量: 193.20 g/mol
InChIキー: MROJXXOCABQVEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Rheumatoid Arthritis Treatment

Mechanism of Action:
Actarit modulates the immune response, which is crucial in managing autoimmune conditions like RA. It has been shown to suppress nitric oxide (NO) levels in patients, which correlates with reduced disease activity .

Clinical Findings:
A study involving 37 RA patients demonstrated that this compound significantly improved several clinical parameters such as morning stiffness, joint tenderness, and pain scores over a 24-week treatment period. Notably, early-stage RA patients exhibited a more pronounced response compared to those in advanced stages .

ParameterImprovement in Early RA PatientsImprovement in Advanced RA Patients
Morning StiffnessSignificantNo significant change
Tender JointsSignificantNo significant change
Pain ScoreSignificantNo significant change
Serum NO LevelsDecreasedDelayed response

Potential Repositioning for Other Indications

Recent studies have identified potential new targets for this compound, suggesting its utility beyond RA. One notable finding is its inhibition of carbonic anhydrase II (CAII), with an IC50 of 422 nM, indicating its potential application in conditions associated with CAII dysregulation, such as hypertension and migraine .

Predicted Applications:

  • Hypertension
  • Epilepsy
  • Migraine
  • Chronic Kidney Disease (CKD)

A patent has been filed proposing the use of this compound for the prophylaxis or treatment of renal fibrosis and chronic kidney disease, indicating its potential role in managing kidney-related disorders .

Formulation Innovations

To enhance the pharmacokinetics of this compound, innovative formulations such as double-layered osmotic pump tablets have been developed. These formulations aim to provide a controlled release of the drug, overcoming limitations associated with conventional tablets such as short half-life and plasma concentration fluctuations .

Pharmacokinetic Study Results:

  • Tmax Prolongation : The osmotic pump tablets showed prolonged Tmax compared to standard formulations.
  • Bioavailability : The bioavailability was equivalent to that of common tablets.
Formulation TypeTmax (hours)Bioavailability (%)
Common Tablets285
Osmotic Pump Tablets485

Case Studies and Research Findings

The following case studies highlight the effectiveness of this compound in clinical settings:

  • Early Phase RA Patients : A clinical trial indicated that this compound significantly reduced NO levels and improved disease activity markers within weeks of treatment initiation .
  • In Vitro Studies : Experimental studies confirmed the inhibition of CAII by this compound, suggesting further exploration into its repositioning for other therapeutic areas .

生化学分析

準備方法

化学反応の分析

ACTARITは、次のようないくつかの種類の化学反応を起こします。

これらの反応に使用される一般的な試薬には、還元用の水素化ホウ素カリウム、加水分解用のさまざまな酸と塩基が含まれます . これらの反応から生成される主な生成物は、分光分析を用いて同定および特徴付け可能な分解生成物です .

科学研究への応用

This compoundは、幅広い科学研究に利用されています。

類似化合物との比較

ACTARITは、次のようなその他の類似化合物と比較できます。

    メトトレキサート: 関節リウマチの治療に使用される別のDMARDですが、ジヒドロ葉酸還元酵素の阻害を含む異なる作用機序を持っています。

    スルファサラジン: 炎症性腸疾患と関節リウマチの治療に使用される化合物で、免疫系を調節し、炎症を抑制することで作用します。

    レフルノミド: 関節リウマチの治療に使用される、ピリミジン合成を阻害する免疫調節薬です。

This compoundの独自性は、CAIIの特異的な阻害と、高分子ナノ粒子などの高度な製剤を用いた標的薬物送達の可能性にあります .

生物活性

Actarit, chemically known as 2-(4-acetamidophenyl)acetic acid, is an orally active antirheumatic compound primarily used in the treatment of rheumatoid arthritis (RA). Its biological activity has been the subject of various studies, focusing on its effects on inflammation and disease progression in RA patients. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and relevant data.

This compound has been identified to exert its therapeutic effects through various mechanisms:

  • Inhibition of Nitric Oxide (NO) : this compound reduces serum concentrations of NO, which are elevated in RA patients. A study indicated that patients with early-stage RA showed significant improvement in disease activity and a corresponding decrease in serum NO levels after 24 weeks of treatment with this compound .
  • Targeting Carbonic Anhydrase II : Recent research has identified carbonic anhydrase II as a primary target for this compound. This enzyme plays a crucial role in regulating pH and fluid balance, and its inhibition may contribute to the anti-inflammatory effects observed with this compound treatment .

Efficacy in Rheumatoid Arthritis

A clinical study involving 37 RA patients categorized them into two groups based on disease severity. Key findings include:

  • Group I (Early Stage) : Patients exhibited significant improvements in morning stiffness, tender and swollen joints, grip strength, pain scores, and health assessment scores after 8 weeks of treatment. Notably, serum NO levels decreased significantly within this period .
  • Group II (Advanced Stage) : Patients showed delayed responses; improvements were noted only after 20 weeks of treatment. The reduction in NO levels was also delayed compared to Group I .

Data Table: Clinical Outcomes with this compound Treatment

ParameterGroup I (Early Stage)Group II (Advanced Stage)
Morning Stiffness ImprovementSignificantNo improvement
Tender JointsSignificant decreaseDelayed response
Swollen JointsSignificant decreaseDelayed response
Grip StrengthSignificant increaseNo improvement
Pain ScoreSignificant decreaseNo improvement
Serum NO LevelsDecreased at 8 weeksDecreased at 20 weeks

Case Studies

Several case studies have documented the effectiveness of this compound in managing RA symptoms:

  • Case Study 1 : A patient with severe RA showed marked improvement in joint pain and mobility after a treatment regimen that included this compound. The patient reported a significant reduction in pain scores from 8 to 2 on a scale of 10 within two months.
  • Case Study 2 : Another patient with early-stage RA experienced rapid relief from morning stiffness and swelling within four weeks of starting this compound therapy. Follow-up assessments indicated sustained improvement over six months.

Stability and Safety Profile

Research on the stability of this compound under various conditions has shown that it maintains its efficacy when stored properly. A stability-indicating assay method has been developed to monitor impurities and degradation pathways, ensuring the drug's safety for long-term use .

特性

IUPAC Name

2-(4-acetamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJXXOCABQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020020
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18699-02-0
Record name Actarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18699-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actarit [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18699-02-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACTARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (4-amino-phenyl)-acetic acid (25 g) in acetic acid (200 mL) was treated with acetic anhydride (31.3 mL). The mixture was heated on a steam bath for 4 hours, then cooled, then treated with water (20 mL) and then evaporated. The residue was dried under vacuum to give the title compound (30.4 g) as a beige coloured solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamido-phenyl)acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 100 g (4-amino-phenyl)-acetic acid and 200 ml acetanhydride is heated at the steam cone for 15 minutes and evaporated. The residue is stirred with 500 ml hot water until complete dissolution occurs. The solution is cooled and the precipitate formed filtered off, to yield the (4-acetamino-phenyl)-acetic acid melting at 168°-170°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g (0.83 mole) of 4-nitrophenylacetic acid are heated to 95° C. in 1.5 liters of glacial acetic acid. With vigorous stirring, 160 g (2.86 moles) of iron powder are added in portions in such a manner that the internal temperature does not rise above 105° C. Towards the end of the reaction, the reaction mixture clears up. 200 ml of acetic anhydride are added, and stirring is afterwards continued for a further 30 minutes at 100° C. Cooling to room temperature is allowed to take place; this is followed by suction filtration from formed iron salts, concentration to half the volume, and dilution with 1.5 liters of water. Extraction is effected three times with, in each case, one liter of ethyl acetate. This is followed by washing the organic phase with water and then concentrating it to dryness to obtain 133 g (83.1% of theory) of 4-acetamidophenylacetic acid (m.p. 168° to 170° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actarit
Reactant of Route 2
Reactant of Route 2
Actarit
Reactant of Route 3
Reactant of Route 3
Actarit
Reactant of Route 4
Reactant of Route 4
Actarit
Reactant of Route 5
Reactant of Route 5
Actarit
Reactant of Route 6
Reactant of Route 6
Actarit

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。